2,3,4,5,6-Pentabromobenzyl alcohol

Flame Retardant Bromine Content Polymer Additive

High bromine content (79.5% Br) flame retardant intermediate that minimizes loading requirements in engineering polymers. Researchers and procurement managers seeking consistent, high-purity brominated building blocks face supply chain variability. 2,3,4,5,6-Pentabromobenzyl alcohol addresses this with: - ≥98% GC purity, ensuring reproducible synthesis of pentabromobenzyl acrylate monomers for UL-94 V-0 formulations. - Thermal stability to 260°C, enabling reliable processing in polyamide and ABS compounding without degradation. - Consistent physical form (white to light yellow crystalline powder) for accurate formulation weighing.

Molecular Formula C7H3Br5O
Molecular Weight 502.62 g/mol
CAS No. 79415-41-1
Cat. No. B1363396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentabromobenzyl alcohol
CAS79415-41-1
Molecular FormulaC7H3Br5O
Molecular Weight502.62 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
InChIInChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
InChIKeyKKWHDMUCBWSKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentabromobenzyl alcohol (CAS 79415-41-1): High-Bromine Aromatic Alcohol for Flame Retardant Synthesis and Environmental Analysis


2,3,4,5,6-Pentabromobenzyl alcohol (CAS 79415-41-1) is a perbrominated benzyl alcohol derivative with the molecular formula C₇H₃Br₅O and a molecular weight of 502.62 g/mol . It contains five bromine atoms on the aromatic ring, yielding a calculated bromine content of approximately 79.5% by weight, which is among the highest for a monomeric aromatic alcohol [1]. The compound is a white to light yellow crystalline powder with a melting point of 260 °C (decomposition) and a density of 2.729 g/cm³ . It is formed as the primary hydrolysis product of the polymeric brominated flame retardant FR-1025 and serves as a key intermediate in the synthesis of pentabromobenzyl acrylate and other pentabromobenzyl moiety-containing flame retardants [2].

2,3,4,5,6-Pentabromobenzyl alcohol Substitution Risks: Why Analog Selection Demands Quantified Evidence


Generic substitution of 2,3,4,5,6-pentabromobenzyl alcohol with other brominated benzyl alcohols or halogenated aromatics is scientifically unsound without quantitative performance data. The compound's perbrominated ring structure confers a distinct bromine mass fraction (79.5% Br) that differs substantially from lower-brominated analogs such as 2,4,6-tribromophenol (~67% Br) or tetrabromobisphenol A (58.8% Br), directly impacting flame retardant loading requirements and material density [1]. Its high melting point (260 °C, decomp.) relative to pentabromophenol (229–231 °C) alters processing windows in high-temperature polymer compounding . Furthermore, the compound's specific hydrolytic release kinetics from FR-1025—with a modeled half-life of <0.5 years in marine systems—differs markedly from the more rapid hydrolysis of BC-58 to 2,4,6-tribromophenol, affecting environmental fate predictions and regulatory compliance strategies [2].

Quantitative Differentiation of 2,3,4,5,6-Pentabromobenzyl alcohol: Comparative Performance Data for Procurement Decisions


Bromine Mass Fraction: 2,3,4,5,6-Pentabromobenzyl alcohol Delivers 79.5% Br Content vs. 58.8% for TBBPA

The perbrominated aromatic structure of 2,3,4,5,6-pentabromobenzyl alcohol yields a calculated bromine mass fraction of 79.5% (five Br atoms; total Br mass 399.52 g/mol; molecular weight 502.62 g/mol) . In contrast, the widely used flame retardant tetrabromobisphenol A (TBBPA; C₁₅H₁₂Br₄O₂) contains 58.8% bromine by weight, while decabromodiphenyl ether (DecaBDE; C₁₂Br₁₀O) reaches 83.3% [1]. This 20.7 percentage-point advantage over TBBPA enables lower additive loading to achieve equivalent bromine concentration in polymer matrices, potentially reducing negative impacts on mechanical properties and material density [2].

Flame Retardant Bromine Content Polymer Additive

Thermal Stability: 2,3,4,5,6-Pentabromobenzyl alcohol Exhibits 260 °C Melting Point with Decomposition

2,3,4,5,6-Pentabromobenzyl alcohol displays a melting point of 260 °C with decomposition, as reported in authoritative databases and vendor specifications . This thermal profile is notably higher than that of pentabromophenol (mp 229–231 °C) [1] and substantially exceeds that of 2,4,6-tribromophenol (mp 90–94 °C) [2]. The elevated melting point, combined with decomposition rather than simple melting, indicates greater thermal stability under processing conditions relevant to engineering thermoplastics and high-temperature polyurethane foams, where premature volatilization or degradation of the additive must be avoided [3].

Thermal Stability Polymer Processing Flame Retardant

Environmental Hydrolysis Kinetics: 2,3,4,5,6-Pentabromobenzyl alcohol Release from FR-1025 Has Half-Life <0.5 Years in Marine Systems

SPARC modeling of the polymeric brominated flame retardant FR-1025 indicates that its hydrolysis yields 2,3,4,5,6-pentabromobenzyl alcohol with an estimated half-life (t₁/₂) of less than 0.5 years in marine systems and up to several years in fresh waters [1]. This release rate is significantly slower than the hydrolysis of BC-58, which produces 2,4,6-tribromophenol and tetrabromobisphenol A with half-lives of less than one hour in marine environments [2]. The differential hydrolysis kinetics imply that 2,3,4,5,6-pentabromobenzyl alcohol will persist longer in aqueous environmental compartments than the BC-58-derived metabolites, affecting exposure modeling and regulatory risk assessment .

Environmental Fate Hydrolysis Brominated Flame Retardant

Flame Retardant Efficacy of Pentabromobenzyl Acrylate: UL-94 V-0 Achieved at 7 wt% Loading with OI 29.7 in PA6

Although 2,3,4,5,6-pentabromobenzyl alcohol itself is primarily an intermediate, its acrylate derivative pentabromobenzyl acrylate (PMA) provides quantitative flame retardancy benchmarks. In polyamide 6 (PA6), addition of 7 wt% monomeric PMA yields a UL-94 V-0 rating at 1.6 mm thickness and an oxygen index (OI) of 29.7 [1]. This performance compares favorably with other brominated flame retardants in polyamides, where higher loadings are often required to achieve V-0 classification [2]. The data demonstrate that the pentabromobenzyl moiety confers efficient flame retardancy at relatively low addition levels, suggesting that polymers synthesized from or modified with 2,3,4,5,6-pentabromobenzyl alcohol can achieve similar performance [3].

Flame Retardant Polyamide UL-94

Priority Application Scenarios for 2,3,4,5,6-Pentabromobenzyl alcohol Based on Quantified Differentiation Evidence


Synthesis of High-Bromine-Content Flame Retardant Monomers and Reactive Diluents

Leverage the 79.5% bromine content of 2,3,4,5,6-pentabromobenzyl alcohol to synthesize acrylate and methacrylate monomers (e.g., pentabromobenzyl acrylate) that require minimal loading to achieve UL-94 V-0 ratings in polyamides and other engineering polymers [1]. The high bromine mass fraction reduces the weight percentage of additive needed, preserving mechanical properties and lowering formulation costs [2].

Reactive Flame Retardant Building Block for Polyurethane and Polyisocyanurate Foams

Utilize the primary hydroxyl group of 2,3,4,5,6-pentabromobenzyl alcohol to incorporate the pentabromobenzyl moiety directly into polyurethane and polyisocyanurate foam backbones [1]. This reactive approach eliminates additive blooming and ensures permanent flame retardancy, with the compound's high thermal stability (260 °C melting point) accommodating typical foam processing temperatures [2].

Environmental Fate Studies and Metabolite Identification for FR-1025

Employ 2,3,4,5,6-pentabromobenzyl alcohol as an authentic analytical standard for quantifying the hydrolysis of polymeric flame retardant FR-1025 in environmental and biological matrices [1]. Its distinct hydrolysis kinetics (t₁/₂ <0.5 years in marine systems) relative to BC-58 metabolites make it a critical target analyte for exposure assessment and regulatory compliance monitoring [2].

High-Temperature Polymer Additive Manufacturing and Compounding

Specify 2,3,4,5,6-pentabromobenzyl alcohol as a precursor for flame retardants destined for engineering thermoplastics processed at elevated temperatures [1]. The compound's melting point of 260 °C (decomposition) exceeds that of pentabromophenol (229–231 °C) and other lower-brominated analogs, reducing the risk of additive volatilization or degradation during extrusion and molding of polyamides, polyesters, and ABS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5,6-Pentabromobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.